molecular formula C6H10N4O B12942590 6-((2-Aminoethyl)amino)pyrimidin-2(1H)-one

6-((2-Aminoethyl)amino)pyrimidin-2(1H)-one

Cat. No.: B12942590
M. Wt: 154.17 g/mol
InChI Key: YTBKXQUWKZTWHJ-UHFFFAOYSA-N
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Description

6-((2-Aminoethyl)amino)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an aminoethylamino group. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Aminoethyl)amino)pyrimidin-2(1H)-one typically involves the reaction of 2-chloropyrimidine with ethylenediamine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aminoethylamino group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-((2-Aminoethyl)amino)pyrimidin-2(1H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((2-Aminoethyl)amino)pyrimidin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((2-Aminoethyl)amino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis. This inhibition leads to reduced collagen production and accumulation, thereby mitigating fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-Aminoethyl)amino)pyrimidin-2(1H)-one stands out due to its unique aminoethylamino substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

6-(2-aminoethylamino)-1H-pyrimidin-2-one

InChI

InChI=1S/C6H10N4O/c7-2-4-8-5-1-3-9-6(11)10-5/h1,3H,2,4,7H2,(H2,8,9,10,11)

InChI Key

YTBKXQUWKZTWHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N=C1)NCCN

Origin of Product

United States

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